5-nitro-2-pyridin-2-ylindene-1,3-dione
Description
Significance of Nitro-substituted Pyridines in Organic Chemistry Research
Nitro-substituted pyridines are valuable intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine (B92270) ring, affecting its reactivity and physical characteristics. mdpi.com This electronic modulation is crucial for creating molecules with specific optical or anion-binding properties. mdpi.comsemanticscholar.org While direct nitration of pyridine can be challenging due to the ring's low reactivity towards electrophilic aromatic substitution, various synthetic methods have been developed to access these important building blocks. eurekaselect.com Furthermore, the nitro group can be readily converted into other functional groups, such as amines, providing a versatile handle for further molecular elaboration. semanticscholar.org
Role of Indene-1,3-dione Scaffolds in Modern Chemical Science
The indene-1,3-dione scaffold is recognized as a "privileged structure" in chemistry, appearing in compounds with a wide array of applications. eurekaselect.com Derivatives of indene-1,3-dione have been investigated for their diverse biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. eurekaselect.comontosight.ai The core structure features an active methylene (B1212753) group flanked by two carbonyl groups, making it an excellent precursor for Knoevenagel condensation reactions, which are used to synthesize various 2-substituted derivatives. wikipedia.orgmdpi.com In materials science, the electron-accepting nature of the indene-1,3-dione core makes it a valuable component in the design of organic dyes and semiconductors. researchgate.net
Rationale for Investigating Hybrid Nitrogen-Heterocyclic Dione (B5365651) Systems
The rationale for designing a hybrid molecule like 5-nitro-2-pyridin-2-ylindene-1,3-dione lies in the principle of molecular hybridization, where distinct chemical moieties are combined to achieve synergistic or novel functionalities. In this specific molecule:
The indene-1,3-dione unit acts as a potent electron acceptor and a rigid scaffold.
The nitro group further enhances the electron-withdrawing character of the indandione portion, creating a pronounced intramolecular charge-transfer (ICT) character when paired with an electron-donating group. mdpi.com
The ylidene bridge (the double bond connecting the two main ring systems) ensures electronic communication between the pyridine and indene-1,3-dione moieties, allowing for the delocalization of electrons across the molecule.
This combination creates a donor-π-acceptor (D-π-A) type structure, which is a common motif for molecules with interesting photophysical and electrochemical properties.
Contextualization within Current Trends in Medicinal and Materials Chemistry Research
The investigation of hybrid systems like this compound aligns with several key trends in modern chemical research.
In Medicinal Chemistry: There is a continuous search for novel molecular scaffolds that can interact with biological targets in new ways. Pyridinone derivatives, which are related to the pyridinylidene structure, have shown a broad spectrum of pharmacological activities, including antitumor and anti-inflammatory effects. nih.govnih.gov The design of new hybrid molecules is a central strategy in the discovery of next-generation therapeutic agents. researchgate.net
In Materials Chemistry: The development of advanced organic materials for electronics and photonics is a major research frontier. Molecules with strong ICT characteristics are actively being explored for applications such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.com The ability to tune the optical and electronic properties of a molecule by modifying its constituent parts, as is possible with the this compound framework, is highly desirable. mdpi.com
Detailed Research Findings: Synthesis and Characterization
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis can be confidently predicted based on established chemical reactions. The most common and logical route for its preparation is the Knoevenagel condensation . wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound (5-nitro-1,3-indandione) with a carbonyl compound (pyridine-2-carboxaldehyde). uobaghdad.edu.iqresearchgate.net
Proposed Synthesis of this compound
The reaction typically proceeds by mixing the two starting materials in a suitable solvent, such as ethanol (B145695) or toluene, with a catalytic amount of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. tue.nl The reaction mixture is heated to facilitate the condensation and subsequent dehydration, yielding the final α,β-unsaturated product.
Expected Physicochemical and Photophysical Properties
Based on the structure, certain properties can be anticipated. The presence of the extended π-conjugated system involving the nitro-indandione acceptor and the pyridine ring is expected to result in strong absorption of light in the visible region of the electromagnetic spectrum. Such compounds often exhibit solvatochromism, where the color and absorption/emission wavelengths change with the polarity of the solvent, a hallmark of molecules with significant ICT character. mdpi.com The electrochemical properties would likely be characterized by reversible reduction waves associated with the electron-accepting nitro-indandione moiety. nih.gov
To illustrate the type of data generated in studies of similar compounds, the following table presents photophysical properties reported for related pyridine-carbazole acrylonitrile (B1666552) derivatives, which also possess a donor-acceptor structure. mdpi.com
Table 1: Representative Photophysical Data for Donor-Acceptor Dyes
| Compound | Absorption Max (λabs, nm) in Solution | Absorption Max (λabs, nm) in Solid State | Emission Max (λem, nm) in Solution |
|---|---|---|---|
| 2-(2-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile | 380 | 398 | 540 |
| 2-(3-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile | 378 | 390 | 540 |
| 2-(4-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile | 396 | 442 | 604 |
Data sourced from a study on pyridine-carbazole acrylonitrile derivatives for illustrative purposes. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-pyridin-2-ylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-5-4-8(16(19)20)7-10(9)14(18)12(13)11-3-1-2-6-15-11/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVGVRAYXSDDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901945 | |
| Record name | NoName_1125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Nitro 2 Pyridin 2 Ylindene 1,3 Dione
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 5-nitro-2-pyridin-2-ylindene-1,3-dione suggests that the most straightforward disconnection is at the exocyclic double bond. This bond is characteristic of products formed from a Knoevenagel condensation reaction. This primary disconnection breaks the target molecule down into two key precursors: 5-nitro-1,3-indandione and 2-pyridinecarboxaldehyde. This approach simplifies the synthesis into the preparation of these two less complex starting materials, which can then be coupled in a final strategic step.
Figure 1: Retrosynthetic Disconnection of this compound O O O // \ // \ // C---C C---C C---C / \ / \ / C C--NO2 ====> C C--NO2 + O=CH- || | || | | C C==C-Py C CH2 N \ / \ / C---C C---C \ // \ // O O Target Molecule 5-Nitro-1,3-indandione 2-Pyridinecarboxaldehyde
Mechanistic Investigations of Key Synthetic Steps
The key synthetic step is the Knoevenagel condensation. numberanalytics.com The mechanism involves an initial deprotonation of the active methylene (B1212753) compound (5-nitro-1,3-indandione) by a base to form a nucleophilic enolate ion. This is followed by a nucleophilic attack of the enolate on the carbonyl carbon of pyridine-2-carbaldehyde, leading to an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final product. numberanalytics.comwikipedia.org
Kinetic studies of the Knoevenagel condensation reveal a complex reaction whose rate and mechanism can be highly dependent on the specific reactants, catalyst, and solvent system employed. acs.org
Rate-Determining Step: Theoretical analyses of similar base-catalyzed Knoevenagel condensations have suggested that the rate-determining step is often the final dehydration of the aldol (B89426) intermediate, which involves the elimination of a hydroxide (B78521) ion from the anionic intermediate. researchgate.net This contrasts with earlier assumptions that the initial nucleophilic addition of the enolate to the aldehyde is the slowest step. researchgate.net However, for other systems, kinetic data indicates that the initial deprotonation of the active methylene compound can be the rate-limiting step, particularly in solvents like methanol. acs.org
Reaction Order: The apparent reaction order can shift with changes in experimental conditions. acs.org For instance, studies have shown that the reaction can be zero-order with respect to the aldehyde concentration under certain conditions, but this can change if the stoichiometry is significantly altered. acs.org
Induction Period and Autocatalysis: Some Knoevenagel reactions exhibit an induction period before catalytic activity is observed, suggesting an autocatalytic pathway may be in operation. rsc.org In the specific case of using pyridinecarbaldehydes, the pyridine (B92270) ring itself can exhibit dual functionality, activating both the methylene group and the carbonyl group, which can influence the reaction kinetics. bas.bg Kinetic plots typically show the consumption of starting materials alongside the formation of intermediates and the final product over time. researchgate.net
The choice of catalyst and solvent is critical in the synthesis of this compound, as these factors significantly influence reaction rate, yield, and selectivity. numberanalytics.com
Catalysis: A wide array of catalysts can be employed for Knoevenagel condensations.
Base Catalysis: Weak organic bases like piperidine (B6355638), pyridine, or triethylamine (B128534) are traditionally used. numberanalytics.combanglajol.info Piperidine is a popular and effective catalyst for condensations involving indane-1,3-dione. nih.gov
Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) and boric acid have also been proven effective. banglajol.infosciforum.netmdpi.com Boric acid, in particular, acts as a mild, efficient, and environmentally benign catalyst. mdpi.com
Organocatalysis: Amino acids like L-proline have been successfully used to catalyze Knoevenagel condensations, offering high efficiency. researchgate.net
Heterogeneous Catalysis: Solid catalysts, including mixed metal oxides (e.g., ZnO, MgO-Al₂O₃), are advantageous due to their ease of separation and potential for reuse. rsc.orgresearchgate.net Studies have shown that a balance of both acidic and basic sites on the catalyst surface is often necessary for optimal activity. rsc.orgresearchgate.net
Catalyst-Free Conditions: Interestingly, the reaction with pyridinecarbaldehydes can proceed efficiently without any external catalyst, particularly in a water-ethanol mixture. bas.bg This is attributed to the dual role of the pyridine nitrogen, which can act as a base to deprotonate the active methylene compound while the ring's electron-withdrawing nature activates the aldehyde's carbonyl group. bas.bg
Solvent Effects: The solvent plays a crucial role by influencing reactant solubility and stabilizing intermediates and transition states.
Polar Protic Solvents: Solvents like ethanol (B145695) are commonly used and are effective for this reaction. nih.gov They are particularly good at stabilizing the intermediates formed during the initial aldol addition step. nih.govresearchgate.net
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) can also be used. Aprotic polar solvents are known to accelerate the second step of the mechanism, the dehydration of the aldol intermediate. researchgate.net
Green Solvents: In line with green chemistry principles, water or water-ethanol mixtures are highly effective and environmentally friendly solvents for Knoevenagel condensations, especially with pyridinecarbaldehydes. bas.bgacgpubs.org
Solvent-Free Conditions: Some protocols have been developed under solvent-free conditions, often assisted by microwave irradiation, which can lead to high yields in short reaction times. banglajol.info
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as the choice of catalyst, solvent, temperature, and reaction time. researchgate.netnih.gov
A model optimization study for the synthesis of this compound from 5-nitro-1,3-indandione and pyridine-2-carbaldehyde could involve the following comparisons:
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 80 | 2 | 85 |
| 2 | Piperidine (10) | DMF | 80 | 2 | 78 |
| 3 | L-proline (15) | Ethanol | 25 | 6 | 75 |
| 4 | Boric Acid (20) | Ethanol/H₂O | 25 | 4 | 88 |
| 5 | None | Ethanol/H₂O | 25 | 5 | 92 |
| 6 | TiCl₄-Pyridine | CH₂Cl₂ | 25 | 3 | 79 |
Data is representative and based on typical results for similar Knoevenagel condensations. bas.bgnih.govresearchgate.netnih.gov
The results often indicate that for pyridinecarbaldehydes, a catalyst-free system in an aqueous ethanol mixture at room temperature can provide excellent yields, highlighting a green and efficient synthetic route. bas.bg The use of microwave irradiation in solvent-free conditions with a catalyst like urea (B33335) has also been shown to dramatically reduce reaction times and produce high yields for similar condensations. banglajol.info
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity: The synthesis of this compound from 5-nitro-1,3-indandione and pyridine-2-carbaldehyde is inherently regioselective. The active methylene group at the C-2 position of the indane-1,3-dione is significantly more acidic than any other protons on the molecule due to being flanked by two electron-withdrawing carbonyl groups. nih.gov Therefore, deprotonation and subsequent condensation occur exclusively at this position, leading to a single constitutional isomer.
Stereochemical Control: The product, this compound, possesses a carbon-carbon double bond, which can exist as either E or Z stereoisomers. In Knoevenagel condensations, the formation of the thermodynamically more stable E-isomer is generally favored. bas.bgorganic-chemistry.org While an initial mixture of E and Z isomers might form, they can often equilibrate under the reaction conditions around their common hydroxyl precursor, ultimately leading to the isolation of the more stable isomer. wikipedia.org For most Knoevenagel products, the E-alkene is the major or exclusive product, providing a high degree of stereochemical control. bas.bg
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 5-nitro-2-pyridin-2-ylindene-1,3-dione, a comprehensive suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the various nuclei. However, due to the complex aromatic and heterocyclic regions of the molecule, spectral overlap is highly probable. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons within the pyridinyl and the substituted benzene (B151609) rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment maps couplings between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (such as the carbonyls and the nitro-substituted carbon) and for connecting the pyridinylidene moiety to the indandione framework. nih.govresearchgate.net
Based on the analysis of related compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The electron-withdrawing nitro group is expected to cause a downfield shift of the protons on the indandione ring, particularly for those in the ortho and para positions relative to the nitro group. ucl.ac.uk The chemical shifts of the pyridinyl protons would be consistent with those observed for other 2-substituted pyridines. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) |
|---|---|
| H-4 | ~8.4 - 8.6 |
| H-6 | ~8.1 - 8.3 |
| H-7 | ~7.8 - 8.0 |
| Pyridinyl H-3' | ~7.5 - 7.7 |
| Pyridinyl H-4' | ~7.9 - 8.1 |
| Pyridinyl H-5' | ~7.4 - 7.6 |
| Pyridinyl H-6' | ~8.7 - 8.9 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1, C-3 (C=O) | ~185 - 195 |
| C-2 | ~130 - 140 |
| C-3a | ~135 - 145 |
| C-4 | ~125 - 130 |
| C-5 (C-NO₂) | ~145 - 155 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-7a | ~140 - 150 |
| Pyridinyl C-2' | ~150 - 160 |
| Pyridinyl C-3' | ~120 - 125 |
| Pyridinyl C-4' | ~135 - 140 |
| Pyridinyl C-5' | ~125 - 130 |
| Pyridinyl C-6' | ~148 - 152 |
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a sample-specific reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound could be accurately determined. ox.ac.uk Furthermore, the synthesis of this compound could potentially lead to the formation of geometric isomers (E/Z) around the exocyclic double bond. qNMR would be an invaluable tool for determining the ratio of these isomers in a sample. asdlib.org
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
The analysis of the crystal packing would reveal the nature and extent of intermolecular interactions that govern the solid-state architecture. For this compound, several types of interactions are anticipated:
π-π Stacking: The planar aromatic and heteroaromatic rings are likely to engage in π-π stacking interactions, which are common in pyridinyl and nitroaromatic compounds. core.ac.ukacs.org
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the carbonyl oxygens, the nitro group oxygens, and the pyridinyl nitrogen are expected to play a significant role in stabilizing the crystal lattice. nih.gov
Halogen Bonding: If halogenated derivatives were to be synthesized, halogen bonding would be another important interaction to consider. acs.org
Hirshfeld surface analysis would be a valuable computational tool to visualize and quantify these intermolecular contacts. researchgate.net
X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined would include the planarity of the indandione and pyridinyl rings and the dihedral angle between them. In similar structures, the pyridinyl ring is often twisted out of the plane of the indandione system. nih.gov The orientation of the nitro group relative to the benzene ring would also be of interest. growingscience.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Band Assignments
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying characteristic functional groups. core.ac.uk
The key functional groups in this compound would give rise to distinct vibrational bands:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. In aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com
Carbonyl Groups (C=O): The two carbonyl groups of the indandione moiety would exhibit strong stretching vibrations, typically in the range of 1750-1680 cm⁻¹. The exact position would be influenced by conjugation and potential intermolecular interactions.
Pyridinyl Ring: Characteristic ring stretching vibrations would be observed in the 1600-1400 cm⁻¹ region.
Aromatic C-H and C=C Bonds: Stretching and bending vibrations associated with the benzene and pyridinyl rings would be present throughout the spectrum.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | 1550 - 1475 | FT-IR |
| Symmetric NO₂ Stretch | 1360 - 1290 | FT-IR, Raman |
| C=O Stretch | 1750 - 1680 | FT-IR |
| C=C Stretch (aromatic/pyridinyl) | 1600 - 1400 | FT-IR, Raman |
| C-N Stretch | 1300 - 1200 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For This compound , this technique would be crucial to verify its molecular formula, C₁₄H₇N₃O₄.
In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then measure the mass-to-charge ratio (m/z) of this ion with very high precision (typically to four or more decimal places).
The experimentally measured accurate mass would be compared to the theoretically calculated exact mass of the protonated molecule. A close agreement between these two values (usually within a few parts per million, ppm) would provide strong evidence for the correct molecular formula, distinguishing it from other potential structures with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₄H₇N₃O₄ | [M+H]⁺ | 282.0458 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical properties of This compound would be investigated using UV-Visible and fluorescence spectroscopy to understand its electronic structure and potential as a chromophore or luminophore.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of This compound , likely recorded in a solvent such as dichloromethane (B109758) or acetonitrile, would reveal key information about its conjugated π-system. The presence of the indene-1,3-dione core, the pyridinyl group, and the nitro group creates an extended system of alternating single and double bonds, which is expected to result in absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum.
The spectrum would likely exhibit characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity (molar extinction coefficient, ε) of these bands provide insights into the extent of conjugation and the electronic effects of the substituents. The electron-withdrawing nitro group, in particular, would be expected to influence the energy of these transitions, potentially leading to a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted parent compound.
Fluorescence Spectroscopy for Luminescent Properties and Quantum Yield Determinations
Fluorescence spectroscopy would be employed to determine if This compound is luminescent. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule may relax to the ground state by emitting a photon. The resulting fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band and would be red-shifted (Stokes shift).
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, would be a critical parameter to determine. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The presence of the nitro group, which is known to often quench fluorescence through non-radiative decay pathways, might result in a low quantum yield for this compound. However, the rigid indandione framework could potentially enhance emission. The determination of the quantum yield would be essential for evaluating its potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).
Table 2: Hypothetical Spectroscopic Data for this compound
| Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is relevant for chiral molecules, i.e., molecules that are non-superimposable on their mirror images. For This compound , the molecule itself is not inherently chiral.
However, if the molecule were to be synthesized in an enantiomerically pure form due to, for example, the introduction of a chiral center or the presence of atropisomerism (hindered rotation around a single bond), then CD spectroscopy would be a vital technique. It measures the differential absorption of left and right circularly polarized light. A non-zero CD signal would confirm the presence of a specific enantiomer and could be used to determine its enantiomeric excess (ee) or optical purity. In the absence of any chiral element in its synthesis or structure, the compound would be achiral and therefore CD silent.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Ground State Geometries and Energetics
Illustrative Data Table for Ground State Geometry: This table is a hypothetical representation of what DFT calculations would yield.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C=O (dione) | ~1.22 Å |
| C-N (nitro) | ~1.48 Å | |
| C-C (phenyl-pyridine) | ~1.49 Å | |
| Bond Angle | O-C-O (dione) | ~125° |
| C-N-O (nitro) | ~118° | |
| Dihedral Angle | Phenyl-Pyridine Twist | ~20-30° |
The calculated total energy of the optimized structure provides its thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For a molecule like 5-nitro-2-pyridin-2-ylindene-1,3-dione, the presence of electron-withdrawing nitro and dione (B5365651) groups alongside the pyridine (B92270) ring would be expected to influence these energy levels significantly.
Illustrative Data Table for FMO Analysis: This table is a hypothetical representation of FMO energy values.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -3.0 eV |
| HOMO-LUMO Gap | 3.5 eV |
A reduced HOMO-LUMO gap can be indicative of potential applications in materials science, such as in nonlinear optics. mdpi.com
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, red-colored areas typically denote regions of high electron density (negative potential), while blue-colored areas indicate regions of low electron density (positive potential). Green areas are generally neutral.
For this compound, one would expect to see negative potential around the oxygen atoms of the nitro and dione groups, as well as the nitrogen of the pyridine ring. Positive potential would likely be concentrated around the hydrogen atoms and certain parts of the carbon framework. This mapping is invaluable for predicting how the molecule will interact with other molecules, such as in drug-receptor binding or crystal packing.
Spectroscopic Property Predictions via Computational Methods
Computational methods can simulate various types of spectra, providing valuable information for identifying and characterizing a molecule.
Simulated NMR, IR, and UV-Vis Spectra
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the simulated spectrum with an experimental one, chemists can confirm the structure of the synthesized compound.
IR (Infrared): IR spectroscopy detects the vibrational frequencies of a molecule's bonds. DFT calculations can predict these vibrational modes. Specific functional groups have characteristic absorption frequencies. For this compound, one would expect to see characteristic peaks for C=O stretching in the dione, N-O stretching in the nitro group, and C=N/C=C stretching from the pyridine and phenyl rings.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a UV-Vis spectrum. mdpi.com The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. mdpi.com These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Illustrative Data Table for Simulated Spectra: This table is a hypothetical representation of predicted spectroscopic data.
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aromatic protons) | 7.5 - 8.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~180-190 ppm |
| IR | Vibrational Frequency (C=O stretch) | ~1700-1750 cm⁻¹ |
| Vibrational Frequency (N-O stretch) | ~1500-1550 cm⁻¹ (asymmetric) | |
| UV-Vis | λmax | ~350 nm |
Raman and Circular Dichroism Spectral Calculations
Raman Spectroscopy: Like IR spectroscopy, Raman spectroscopy also probes the vibrational modes of a molecule. Computational methods can simulate Raman spectra, which are often complementary to IR spectra. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrations may be visible in one but not the other.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used for chiral molecules to determine their absolute configuration. If this compound were to exist in a chiral environment or as a chiral derivative, computational methods could predict its CD spectrum. This would involve calculating the differential absorption of left and right circularly polarized light.
Reactivity and Stability Predictions
The inherent reactivity and stability of "this compound" are governed by a complex interplay of its structural components: the indene-1,3-dione core, the pyridinylidene substituent, and the electron-withdrawing nitro group. Computational chemistry provides powerful tools to dissect these interactions and predict the molecule's behavior.
Analysis of Aromaticity and Tautomerism
Computational methods, particularly those based on Density Functional Theory (DFT), can quantify aromaticity through various indices. rsc.org These include geometric criteria (e.g., bond length alternation), magnetic criteria (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic criteria (e.g., Aromatic Fluctuation Index - FLU, Para-Delocalization Index - PDI). nih.gov For the pyridine ring, the nitrogen atom introduces a perturbation, but it remains decidedly aromatic. rsc.org Theoretical studies on pyridinylidenes suggest that exocyclic delocalization can impact the tendency to aromatize. researchgate.net
Tautomerism is another crucial aspect to consider. The indene-1,3-dione moiety can exist in keto and enol forms. In the solid state, 1,3-indandione (B147059) primarily exists as the diketone, but in solution, it can partially enolize. wikipedia.org The presence of the pyridinylidene group and the nitro group will influence the equilibrium between the keto and enol tautomers. Computational calculations of the relative energies of these tautomers can predict the predominant form under different conditions.
Protonation/Deprotonation Equilibria and pKa Predictions
The basicity of the pyridine nitrogen atom is a key feature of "this compound." The pKa value, which quantifies the acidity of the conjugate acid, is a critical parameter influencing its behavior in biological and chemical systems. The accurate prediction of pKa values for nitrogen-containing heterocycles is an active area of computational research. nih.govresearchgate.net
The pKa of the pyridinium (B92312) ion is approximately 5.2. However, this value is highly sensitive to the electronic effects of substituents. The electron-withdrawing nature of the indene-1,3-dione and the nitro group is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom and lowering the pKa of its conjugate acid compared to unsubstituted pyridine.
Quantitative Structure-Activity Relationship (QSAR) models and direct quantum mechanical calculations can be employed to predict pKa values. nih.gov These methods typically involve calculating the Gibbs free energy change for the protonation/deprotonation reaction. A variety of computational approaches, from semi-empirical methods to high-level ab initio calculations combined with continuum solvation models, can be utilized to achieve accurate predictions. researchgate.netirb.hr The following table illustrates typical experimental pKa values for related nitrogen heterocycles in water, providing a reference for the expected range for our target compound. ut.ee
| Compound | pKa (in Water) |
| Pyridine | 5.23 |
| Quinoline | 4.93 |
| Isoquinoline | 5.46 |
| 3-Chloropyridine | 2.84 |
This table presents experimental pKa values for reference compounds to contextualize the predicted pKa of this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While static quantum mechanical calculations provide insights into the electronic structure and energetics of a single molecular conformation, "this compound" is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and understand the molecule's dynamic behavior over time. nih.govajchem-a.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the process of chemical design and discovery. nih.govnih.gov
For "this compound," a QSPR model could be developed to predict a range of properties, including but not limited to:
Solubility: Predicting the solubility of a compound is crucial for many applications.
Lipophilicity (logP): This parameter describes the partitioning of a compound between an oily and an aqueous phase and is a key determinant of its pharmacokinetic behavior. researchgate.net
Melting Point: Predicting the melting point can be useful in materials science applications.
Electronic Properties: Properties such as the HOMO-LUMO gap, which relates to the molecule's electronic excitability, can be modeled.
The development of a QSPR model involves several key steps:
Data Set Collection: A diverse set of compounds with known experimental values for the property of interest is required.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors can encode various aspects of the molecular structure, such as topological, geometric, electronic, and constitutional information. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the property. researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques such as cross-validation and external validation on a test set of compounds not used in the model building process. researchgate.net
While a specific QSPR model for "this compound" is not available in the literature, the principles of QSPR could be readily applied to predict its properties based on models developed for related classes of compounds. The following table provides an example of the types of molecular descriptors that would be relevant for building a QSPR model for this compound.
| Descriptor Class | Example Descriptors |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Geometric | Molecular surface area, molecular volume, ovality |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
| Constitutional | Molecular weight, count of specific atom types, number of rings |
This table showcases a selection of molecular descriptors commonly used in QSPR modeling.
Reactivity, Derivatization, and Chemical Transformations
Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Indene (B144670) Moieties
Electrophilic Aromatic Substitution (EAS) on the heterocyclic and carbocyclic rings of this molecule is generally challenging due to the presence of strongly deactivating groups.
Pyridine Moiety: The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic attack. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This protonation converts the ring into a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic substitution. rsc.org Should a reaction be forced, the substitution would likely be directed to the C-3 or C-5 position, away from the deactivating influence of the nitrogen atom.
Indene Moiety: The indene ring is substituted with a nitro group (-NO₂), one of the most powerful deactivating groups for EAS. This group withdraws electron density from the aromatic ring through both inductive and resonance effects, making substitution difficult. Any successful electrophilic attack would be directed to the positions meta to the nitro group. Additionally, the dione (B5365651) functionality further deactivates the ring. Research on related indane-1,3-diones suggests that modifications like halogenation are typically performed on the precursor molecules, such as phthalic anhydrides, before the formation of the dione ring system, as direct substitution on the final dione structure is inefficient. nih.gov
Nucleophilic Addition and Substitution Reactions on the Dione System
The indene-1,3-dione portion of the molecule is highly susceptible to nucleophilic attack. The two carbonyl groups render the adjacent carbon atoms electrophilic and the exocyclic double bond is activated for conjugate additions.
Michael Addition: The α,β-unsaturated system within the 2-pyridinylidene-1,3-dione structure is an excellent Michael acceptor. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the exocyclic double bond.
Nucleophilic Substitution: While less common for this specific structure, related nitropyridines have been shown to undergo nucleophilic aromatic substitution where the nitro group acts as a leaving group, particularly when activated by other substituents. nih.gov In the case of 5-nitro-2-pyridin-2-ylindene-1,3-dione, the nitro group is on the indene ring, making its substitution by a nucleophile less probable than reactions at the dione system.
A new series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized through the condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides. nih.gov This highlights the reactivity of the dione system in similar nitro-substituted heterocyclic structures.
Reduction and Oxidation Chemistry of Nitro and Dione Functionalities
The nitro and dione groups are readily transformed through reduction and oxidation reactions, providing pathways to a variety of derivatives.
Reduction of the Nitro Group: The nitro group is easily reduced to an amino group (-NH₂) under standard conditions. youtube.com This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. This "amino" derivative can serve as a precursor for further derivatization, such as diazotization or acylation.
Reduction of the Dione System: The carbonyl groups of the 1,3-dione can be reduced to hydroxyl groups, yielding a diol. The specific outcome (e.g., stereochemistry) would depend on the reducing agent and reaction conditions used.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | Fe/HCl, Zn/HCl, H₂, Pd/C | Amino (-NH₂) |
| Dione (C=O) | Reduction | NaBH₄, LiAlH₄ | Diol (-CH-OH) |
Cycloaddition Reactions and Heterocycle Annulation Strategies
The activated exocyclic double bond of the 2-pyridinylidene moiety makes the compound a suitable candidate for cycloaddition reactions, a powerful tool for constructing complex heterocyclic systems.
1,3-Dipolar Cycloadditions: The molecule can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. rsc.org For instance, the reaction with an azomethine ylide, which can be generated in situ from an amino acid and an aldehyde or ketone, could lead to the formation of novel spiro-pyrrolidine or pyrrolizidine (B1209537) systems fused to the indene core. researchgate.netresearchgate.net Such strategies have been successfully employed with similar systems like 3-nitro-2H-chromenes to create complex spiro[chromeno[3,4-a]pyrrolizidine-11,2'-indene]-1',3'-diones. researchgate.net
Diels-Alder Reactions: While less common for this type of system, if the exocyclic double bond possesses sufficient dienophilic character, it could potentially participate in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered rings.
These annulation strategies offer a pathway to highly complex, polycyclic molecular architectures starting from this compound.
Complexation and Coordination Chemistry with Metal Ions
The structure of this compound contains multiple potential donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. Nitro-containing ligands are widely employed due to their versatility and ability to form stable complexes with a range of metal ions. nih.gov
The molecule presents several potential binding sites for metal ions, allowing for various coordination modes.
Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring is a classic Lewis basic site for coordination to metal centers.
Dione Carbonyl Oxygens: The two oxygen atoms of the 1,3-dione system can act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion.
Nitro Group Oxygens: The oxygen atoms of the nitro group can also participate in coordination, although this is generally less common than coordination through carbonyl or pyridine sites. However, their involvement can lead to the formation of coordination polymers or complex supramolecular architectures. nih.gov
The combination of the pyridine nitrogen and the dione oxygens allows the molecule to act as a multidentate ligand, potentially leading to the formation of highly stable and structurally interesting metal complexes. Studies on similar ligands, such as those containing 8-hydroxyquinoline, have shown versatile coordination modes with essential metal ions like Cu(II) and Zn(II). mdpi.com
The formation and structure of metal complexes with this compound can be investigated using a variety of spectroscopic techniques.
UV-Visible Spectroscopy: Coordination of the ligand to a metal ion typically results in shifts in the electronic absorption bands (charge-transfer bands), providing evidence of complex formation. This technique is also used to study the stability of complexes in solution. mdpi.com
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (dione), C=N (pyridine), and N-O (nitro) bonds upon coordination provide direct evidence of which donor atoms are involved in binding to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Significant chemical shifts in the protons and carbons near the binding sites confirm the coordination mode. mdpi.com
| Technique | Information Obtained | Key Observables |
|---|---|---|
| UV-Visible Spectroscopy | Evidence of complex formation, stability studies | Shift in charge-transfer bands |
| Infrared (IR) Spectroscopy | Identification of binding sites | Shift in ν(C=O), ν(C=N), ν(N-O) frequencies |
| NMR Spectroscopy (for diamagnetic complexes) | Detailed solution structure | Changes in chemical shifts (δ) of nuclei near binding sites |
Derivatization for Enhanced Research Probes and Functionalization
The strategic modification of the this compound scaffold is a key area of research for the development of advanced molecular probes and functionalized materials. The inherent electronic and structural features of this compound, namely the electron-withdrawing nitro group, the planar phthalimide (B116566) core, and the coordinating pyridine moiety, provide multiple avenues for derivatization. These modifications are designed to modulate the molecule's photophysical properties, introduce specific functionalities for targeted interactions, or enhance its utility in various analytical and diagnostic applications.
The primary strategies for the derivatization of this compound revolve around two main reactive sites: the nitro group on the phthalimide ring and the pyridine ring itself.
A significant pathway for functionalization involves the chemical reduction of the nitro group to an amino group, yielding 4-amino-2-(pyridin-2-yl)isoindoline-1,3-dione. This transformation is pivotal as it converts the electron-withdrawing nitro functionality into an electron-donating amino group, which can dramatically alter the photophysical properties of the molecule. 4-Aminophthalimide (B160930) derivatives are well-documented as environmentally sensitive fluorophores, meaning their fluorescence emission is highly dependent on the polarity of their local environment. nih.govresearchgate.netnih.govresearchgate.net This solvatochromic behavior makes them excellent candidates for use as fluorescent probes to study biological membranes, protein folding, and other micro-heterogeneous systems. nih.govresearchgate.net The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com
Once the amino group is installed, it can serve as a versatile synthetic handle for further derivatization. For instance, it can be acylated, alkylated, or used in condensation reactions to attach various functionalities, including but not limited to:
Bioconjugation linkers: For attachment to proteins, peptides, or nucleic acids.
Receptor-targeting ligands: To direct the probe to specific cellular or subcellular locations.
Ion-chelating moieties: To create fluorescent sensors for specific metal ions.
Another potential, though less commonly reported, derivatization strategy is the nucleophilic aromatic substitution (SNAr) of the nitro group. wikipedia.orgmasterorganicchemistry.comnih.govnih.gov The strong electron-withdrawing nature of the dione functionality activates the aromatic ring of the phthalimide core, making the nitro group susceptible to displacement by strong nucleophiles. This allows for the direct introduction of a variety of substituents, although this approach can be more challenging than the reduction-functionalization sequence.
Functionalization of the pyridine ring offers another dimension for creating diverse research probes. The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which can alter the solubility and electronic properties of the molecule. dnu.dp.uayoutube.com Furthermore, modern cross-coupling methodologies could potentially be employed for C-H functionalization of the pyridine ring, allowing for the introduction of aryl, alkyl, or other groups at specific positions. nih.gov Such modifications can be used to fine-tune the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for target analytes.
The development of research probes from the this compound scaffold is an area with considerable potential. The combination of the environmentally sensitive 4-aminophthalimide fluorophore with the coordinating and functionalizable pyridine unit allows for the rational design of a wide array of sophisticated molecular tools for chemical biology and materials science.
Research Findings on Derivatization of Related Scaffolds
While specific research on the derivatization of this compound for research probes is limited, extensive studies on related N-substituted phthalimides and functionalized pyridines provide a strong basis for potential derivatization strategies.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application as a Research Probe |
| Nitro Group Reduction | H₂, Pd/C, Ethanol (B145695) or DMF | Amino (-NH₂) | Precursor for fluorescent probes, bioconjugation |
| Amine Acylation | Acyl chloride, Pyridine | Amide (-NHCOR) | Modulation of photophysical properties, introduction of reporter groups |
| Amine Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine (-NHR, -NR₂) | Tuning solubility and electronic properties |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Ether, Amine, etc. | Direct introduction of functional moieties |
| Pyridine N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-Oxide | Altered electronic properties and coordination ability |
| Pyridine Quaternization | Alkyl halide (e.g., CH₃I) | Pyridinium salt | Increased water solubility, altered fluorescence |
Table 2: Examples of Functionalized Phthalimide and Pyridine Derivatives in Research
| Parent Compound/Scaffold | Derivative | Function/Application | Reference |
| 4-Aminophthalimide | 4-Aminophthalimide Amino Acids | Fluorescent probes for transmembrane peptides | nih.govnih.gov |
| Phthalimide | N-Aryl Phthalimides | Inhibitors of acetylcholinesterase | nih.gov |
| Pyridine | Functionalized Pyridine-fused Heterocycles | Anticancer agents | researchgate.net |
| N-Substituted Phthalimide | Adamantane-Functionalized Phthalimide | Precursor for drug discovery and supramolecular chemistry | mdpi.com |
Exploration of Biological Activities and Mechanisms of Action Non Clinical Focus
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
Identification of Target Enzymes (e.g., Kinases, Hydrolases, Dioxygenases)
No studies have been identified that report the enzymatic targets of 5-nitro-2-pyridin-2-ylindene-1,3-dione.
Determination of Inhibition Constants (e.g., IC50, Ki)
There is no available data on the inhibition constants (such as IC50 or Ki values) of this compound against any enzyme.
Mode of Inhibition Analysis (e.g., Competitive, Non-competitive)
Without data on enzyme interactions, the mode of inhibition for this compound has not been determined.
Receptor Binding Assays and Ligand-Target Interactions
Characterization of Binding Affinities and Selectivity
No receptor binding assays have been published for this compound, and therefore its binding affinities and selectivity for any biological receptors are unknown.
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
There are no molecular docking or dynamics simulation studies available in the scientific literature that investigate the interaction of this compound with any biological target.
Cellular Pathway Modulation and Signalling Research
The indane-1,3-dione scaffold and its derivatives have been a focal point in medicinal chemistry for their potential to influence cellular processes critical to disease, particularly in the context of cancer research. The introduction of various substituents allows for the modulation of their biological effects, including the induction of programmed cell death (apoptosis) and the inhibition of cell growth.
Investigation of Apoptotic Pathways in Model Cell Systems
Research into structurally similar compounds, such as 2-benzylidene-1,3-indandiones, has provided insights into their potential to induce apoptosis. One study demonstrated that a representative compound from this class induced internucleosomal DNA fragmentation and activated caspase-3 in HL-60 cells, which are key indicators of apoptosis. researchgate.net The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.
Furthermore, studies on other related heterocyclic structures have shown similar apoptosis-inducing capabilities. For instance, certain pyridine (B92270) derivatives have been found to induce apoptosis in cancer cells through the modulation of key regulatory proteins. nih.govmdpi.com Some new 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives have been shown to induce apoptosis by inhibiting c-MET and VEGFR-2. researchgate.net In one study, a particular pyridine derivative, compound 2n, was observed to cause a significant increase in apoptotic cell death in MCF-7 breast cancer cells, with a marked rise in both early and late apoptotic populations. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of caspase-3 and caspase-9. nih.gov While these findings are for related but distinct molecular entities, they suggest that the core scaffold of this compound may possess the potential to engage with apoptotic machinery.
Effects on Cell Proliferation and Cell Cycle Progression in Research Models
The antiproliferative activity of indane-1,3-dione derivatives has been a subject of scientific inquiry. nih.gov N-substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various tumor cell lines. nih.gov Mechanistic studies on these compounds revealed that they can inhibit the synthesis of both DNA and RNA in L1210 leukemia cells. nih.gov Specifically, these derivatives were found to interfere with key enzymes in the de novo purine (B94841) and pyrimidine (B1678525) synthesis pathways, which are essential for cell proliferation. nih.gov
In addition to interfering with macromolecule synthesis, related compounds have been shown to directly impact the cell cycle. For example, a study on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound also featuring a nitro group and a dione (B5365651) structure, demonstrated an accumulation of cells in the S and G2/M phases of the cell cycle in MOLT-4 cells. nih.gov This suggests an interference with DNA replication and mitosis. Similarly, certain pyridine derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cell proliferation. nih.gov For instance, one pyridine derivative was found to induce cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov These observations on analogous compounds suggest that this compound could potentially exert its biological effects through the modulation of cell cycle checkpoints.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation
The biological activity of indane-1,3-dione and pyridine derivatives can be significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies, which involve the systematic modification of a molecule's structure to determine the impact on its biological activity, are crucial in medicinal chemistry. While direct SAR studies for this compound are not extensively reported, research on related scaffolds provides valuable insights.
Systematic Modification of Substituents on the Pyridine Ring
The pyridine ring is a common scaffold in many biologically active compounds. researchgate.net SAR studies on various pyridine derivatives have shown that the type and position of substituents are critical for their activity. For instance, in a series of pyridin[2,3-f]indole-2,4,9-trione derivatives, the nature of the substituent on the pyridine ring was found to significantly affect their cytotoxic activity against various cancer cell lines. nih.govdocumentsdelivered.com The introduction of different alkyl and aryl amines led to a range of potencies, with some derivatives showing greater activity than established anticancer drugs like doxorubicin (B1662922) against certain cell lines. nih.gov This highlights the potential for fine-tuning the biological activity of this compound through modifications on its pyridine moiety.
Variations on the Indene-1,3-dione Scaffold
The indene-1,3-dione core itself is a key pharmacophore, and modifications to this scaffold can have a profound impact on biological activity. For example, the introduction of a nitro group, as is present in this compound, is a common strategy in drug design. The synthesis of nitro-substituted indane-1,3-diones has been reported, although electrophilic aromatic substitution cannot be performed directly on the indane-1,3-dione and requires pre-functionalized starting materials. nih.gov In a study of 5-nitro-1H-indole-2,3-dione derivatives, the presence of an electron-withdrawing nitro group at the 5-position was found to be essential for anticancer activity. researchgate.net
Furthermore, the synthesis of various fused and spirocyclic compounds from 2-arylidene-1,3-indanediones has been extensively explored, indicating the versatility of this scaffold for generating chemical diversity. researchgate.net
Exploration of Linker Modifications
SAR studies on related structures, such as thiazolidine-2,4-diones, have demonstrated the importance of the linker. In one study, modifications to the linker region of sorafenib (B1663141) analogs, where a urea (B33335) moiety was extended to a sulfonylthiourea, were explored to enhance binding affinities to target enzymes. nih.gov This underscores the principle that modifications to the linker region can significantly modulate the biological profile of a compound.
In Vitro Antimicrobial and Antifungal Activity Studies
There are no publicly available research findings on the antimicrobial or antifungal properties of this compound.
Determination of Minimum Inhibitory Concentrations (MIC)
Information regarding the Minimum Inhibitory Concentrations (MIC) for this compound against any bacterial or fungal strains is not present in the surveyed literature. Therefore, no data table on MIC values can be provided.
Mechanistic Studies of Antimicrobial Action
As there are no primary studies establishing the antimicrobial activity of this compound, research into the mechanistic pathways of such action has not been conducted. The potential mechanisms by which this specific compound might exert antimicrobial effects remain uninvestigated.
Advanced Materials Science Research Applications
Organic Electronics and Optoelectronics
The molecular architecture of 5-nitro-2-pyridin-2-ylindene-1,3-dione, featuring potent electron-withdrawing groups, aligns with the design principles for n-type organic materials. Such materials are essential for the development of complementary electronic circuits and efficient optoelectronic devices.
Application as Electron Acceptors in Organic Photovoltaics (OPVs)
In organic photovoltaics, the power conversion efficiency is critically dependent on the properties of both the electron donor and electron acceptor materials. The role of the acceptor is to receive the electron from the photo-excited donor, facilitating charge separation. An effective electron acceptor must possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to ensure a sufficient energy offset for this process.
The structure of this compound incorporates features designed to lower this energy level. The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry, while the pyridine (B92270) ring is an electron-deficient heterocycle. rsc.org The combination of these moieties with the indandione core suggests the compound could have a sufficiently low LUMO energy to function as an electron acceptor in an OPV bulk heterojunction. Research into analogous systems, such as those based on pyridal spiedigitallibrary.orgnih.govsigmaaldrich.comthiadiazole, has demonstrated that using strong electron-withdrawing acceptors is a successful strategy for creating materials for electronic applications. rsc.org
Semiconductor Properties in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. While p-type (hole-transporting) organic semiconductors are common, the development of stable and high-performance n-type (electron-transporting) materials remains a key challenge. N-type behavior is achieved by constructing molecules from electron-deficient building blocks.
The molecular design of this compound is inherently suited for inducing n-type characteristics. The pyridine ring itself is a common component in n-type materials, and its electron-deficient nature is further amplified by the strongly electron-withdrawing nitro group. This dual-acceptor functionality suggests that the compound could facilitate the stable transport of electrons, a prerequisite for n-type transistor operation.
Charge Transport Characteristics
Efficient charge transport in organic semiconductors is governed by the molecule's electronic structure and its packing in the solid state. For an n-type material, this means electrons must be able to move easily between adjacent molecules. This process is highly dependent on the LUMO energy level and the intermolecular orbital overlap. The planar structure of the indandione core combined with the pyridyl group could promote favorable π-π stacking interactions, creating pathways for charge transport. The roles of the key functional groups in potentially promoting n-type semiconductor behavior are summarized in the table below.
| Structural Moiety | Function | Impact on Electronic Properties |
| Nitro Group | Strong Electron-Withdrawing Group | Lowers the LUMO energy level, facilitating electron injection and transport. |
| Pyridin-2-yl Group | Electron-Deficient Heterocycle | Contributes to the overall electron-accepting nature of the molecule, promoting n-type characteristics. rsc.org |
| 1,3-Indandione (B147059) Core | Planar π-System | Provides a rigid, planar backbone that can encourage ordered molecular packing (e.g., π-stacking) for efficient intermolecular charge hopping. |
Nonlinear Optics (NLO) Research and Photonics
Nonlinear optical materials are capable of altering the properties of light, enabling technologies such as frequency conversion and optical switching. High-performance NLO molecules typically possess a large change in dipole moment between their ground and excited states, a feature often found in structures with strong donor and acceptor groups.
Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA) Studies
The structure of this compound is that of a betainic, or zwitterionic, dye, characterized by a strong intramolecular charge transfer. Research on closely related indandione-pyridinium betaines has shown that this class of molecules can possess exceptionally high molecular hyperpolarizability (β), a key figure of merit for second-order NLO phenomena like SHG. spiedigitallibrary.org The charge transfer in these systems occurs from the electron-rich indandione anion moiety to the electron-accepting pyridinium (B92312) ring. spiedigitallibrary.org The presence of the nitro group on the indandione part would further enhance this donor strength, suggesting a potentially large NLO response.
Two-photon absorption is a third-order NLO process valuable for applications in 3D microfabrication and biological imaging. The design of efficient TPA chromophores often involves creating molecules with a D-π-A (Donor-π-Acceptor) or A-π-A (Acceptor-π-Acceptor) motif. The nitro group is a well-established component for enhancing TPA cross-sections in various aromatic and heterocyclic systems. nih.govnih.gov The combination of the nitro group and the pyridinium acceptor in the target compound makes it a promising candidate for TPA materials research.
Design of Chromophores for Optical Sensing
Chromophores that change their optical properties (color or fluorescence) in response to their environment can be used as sensors. A key property of the indandione-pyridinium betaine (B1666868) family is their pronounced solvatochromism, where the color of the substance changes dramatically with the polarity of the solvent. spiedigitallibrary.org This effect arises because the highly polar, charge-separated ground state is stabilized to a different extent than the less polar excited state by solvent molecules.
This inherent sensitivity to the local environment makes this compound a conceptual candidate for use in optical sensors. Such a chromophore could detect changes in the polarity of a medium or the presence of specific analytes. Furthermore, the nitrogen atom in the pyridine ring provides a Lewis basic site that could bind to analytes such as metal ions, potentially altering the intramolecular charge transfer and producing a measurable optical signal. acs.org
Photopolymerization and Photoinitiator Systems Research
There is no available research on the use of this compound in photopolymerization or as part of a photoinitiator system.
No studies have been found that investigate the radical generation mechanisms of this compound upon photoirradiation.
Data regarding the polymerization kinetics and efficiency of systems potentially initiated by this compound are absent from the scientific literature.
Fluorescent Probes and Bioimaging Agents Research
The potential of this compound as a fluorescent probe or bioimaging agent has not been explored in any accessible research.
There are no published methods on the design and synthesis of fluorescent derivatives based on the this compound scaffold.
Investigations into the photophysical properties, such as absorption, emission, and quantum yield, of this compound in various environments have not been reported.
Supramolecular Assembly and Self-Healing Materials Research
The application of this compound in the field of supramolecular assembly or the development of self-healing materials is not documented.
Analytical Methodologies for Purity and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds like 5-nitro-2-pyridin-2-ylindene-1,3-dione. Its high resolution and sensitivity make it ideal for determining the purity of a synthesized batch. In a typical setup, a reversed-phase (RP-HPLC) method is developed.
A C18 column is commonly used as the stationary phase, while the mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net Detection is typically achieved using a UV-Vis detector, as the conjugated system of the molecule is expected to absorb strongly in the UV region. The purity is assessed by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all detected peaks in the chromatogram.
For isolation purposes, preparative HPLC (prep-HPLC) is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. nih.gov The goal is to separate the main compound from impurities, with fractions being collected as they elute from the column. This approach is highly effective for obtaining small quantities of the highly pure compound (>95%) for further research and characterization. researchgate.net
Table 1: Example of RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
A significant challenge in the synthesis of this compound is the potential formation of positional isomers. The nitration of the indene-1,3-dione ring can potentially occur at other positions, leading to impurities such as 4-nitro, 6-nitro, and 7-nitro isomers. Separating these closely related structures is critical for accurate quantification and characterization.
HPLC method development for isomer separation involves the systematic optimization of several key parameters. mdpi.com The choice of mobile phase composition, including the type of organic modifier and the pH of the aqueous phase, is paramount. Temperature and flow rate also play a significant role in achieving the necessary resolution between isomeric peaks. mdpi.com Different stationary phases with varying selectivities may also be screened to find the optimal conditions for separating these regioisomers. sielc.com The goal is to achieve a resolution (Rs) value greater than 1.5, which indicates baseline separation between adjacent peaks. mdpi.com
Table 2: Illustrative Data on HPLC Method Optimization for Isomer Separation
| Trial | Mobile Phase (Acetonitrile:Water) | Column Temperature (°C) | Resolution (Rs) between 5-nitro and 6-nitro isomers |
| 1 | 50:50 | 25 | 0.9 |
| 2 | 45:55 | 25 | 1.2 |
| 3 | 45:55 | 35 | 1.6 |
| 4 | 40:60 | 35 | 1.4 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While HPLC is suited for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile and semi-volatile impurities. In the context of this compound synthesis, these impurities could include residual solvents, unreacted starting materials, or volatile byproducts from side reactions.
For analysis, a sample is dissolved in a suitable solvent, and a small volume is injected into the GC system. The high temperature of the injection port vaporizes the sample, and the volatile components are separated on a long capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio information that allows for the structural elucidation and identification of the impurities. mdpi.com For trace-level analysis of expected impurities, the mass spectrometer can be operated in selective ion monitoring (SIM) mode, which offers enhanced sensitivity and specificity compared to full-scan mode. amazonaws.comhumanjournals.com
Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways and Polymorphism Research
Thermal analysis techniques are indispensable for investigating the physicochemical properties of this compound, such as its thermal stability, decomposition profile, and potential for polymorphism.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a nitro compound, TGA provides critical information about its decomposition temperature, revealing the onset of thermal instability. The resulting TGA curve shows one or more steps of mass loss, which can correspond to the release of specific fragments (e.g., NO2, CO) during decomposition. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events, such as melting and solid-state phase transitions, and exothermic events, like decomposition or crystallization. scispace.com The melting point is a key indicator of purity. Furthermore, the presence of multiple melting peaks or other thermal events before the final melt can indicate the existence of different polymorphic forms, which are distinct crystalline structures of the same compound that can have different physical properties.
Table 3: Hypothetical Thermal Analysis Data for this compound
| Technique | Observation | Interpretation |
| TGA | Onset of decomposition at 250 °C | Indicates the upper limit of thermal stability. |
| Major mass loss between 250-350 °C | Corresponds to the primary decomposition of the molecule. | |
| DSC | Endotherm peak at 225 °C | Sharp melting point, indicative of a pure crystalline solid. |
| Exotherm starting at ~255 °C | Corresponds to the exothermic decomposition observed in TGA. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for validating the empirical formula of a newly synthesized batch of this compound.
The empirical formula for the target compound is C₁₄H₇N₃O₄. A highly purified sample is subjected to combustion analysis, and the resulting amounts of CO₂, H₂O, and N₂ are measured. From these measurements, the experimental percentages of C, H, and N in the sample are calculated. These experimental values are then compared to the theoretical percentages calculated from the empirical formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the compound.
Table 4: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % (for C₁₄H₇N₃O₄) | Experimental % (Example) |
| Carbon (C) | 56.96 | 56.85 |
| Hydrogen (H) | 2.39 | 2.41 |
| Nitrogen (N) | 14.23 | 14.19 |
Conclusions and Future Research Directions
Summary of Key Academic Discoveries and Research Findings
Academic research into the constituent components of 5-nitro-2-pyridin-2-ylindene-1,3-dione provides a foundational understanding of its potential properties. The nitro group is a well-established pharmacophore and can also act as a toxicophore, exhibiting a wide spectrum of biological activities including antimicrobial and antineoplastic effects. nih.gov The biological action of nitro compounds is often linked to the reduction of the nitro group, leading to the formation of cytotoxic agents. mdpi.com
Derivatives of indan-1,3-dione have attracted considerable interest due to their diverse biological activities, including potential applications as anticancer agents. nih.govpensoft.net The core structure of pyridine (B92270) is also a key component in many bioactive molecules. nih.gov Specifically, nitropyridine derivatives have been investigated for their inhibitory effects on enzymes like chymotrypsin (B1334515) and urease. nih.gov The synthesis of related compounds, such as 3,5-disubstituted pyridin-2(1H)-ones, has been explored for developing novel analgesics. nih.gov
Identification of Unresolved Research Questions and Challenges
The primary unresolved question is the actual synthesis and characterization of this compound. A significant challenge will be to establish a reliable and efficient synthetic route to this specific molecule. Once synthesized, its fundamental physicochemical properties, such as solubility, stability, and crystal structure, will need to be determined.
A major area for investigation will be its biological activity profile. Key questions include:
Does it exhibit cytotoxic activity against cancer cell lines?
What is its spectrum of antimicrobial activity, if any?
Does it possess inhibitory activity against specific enzymes of therapeutic interest?
What are the structure-activity relationships (SAR) for this class of compounds?
Proposed Future Avenues for Synthetic Exploration
Future synthetic work should focus on developing a robust and versatile methodology for the preparation of this compound and its analogs. This could involve exploring various condensation reactions between appropriate nitropyridine precursors and indan-1,3-dione derivatives. The synthesis of a library of related compounds with modifications to the pyridine ring, the position of the nitro group, and the indan-1,3-dione core would be crucial for establishing meaningful structure-activity relationships.
One potential synthetic approach could be the condensation of a 5-nitropyridine-2-carboxaldehyde with 1,3-indandione (B147059). The exploration of different catalysts and reaction conditions will be necessary to optimize the yield and purity of the target compound.
Potential for Further Mechanistic Elucidation of Biological Actions
Should this compound demonstrate significant biological activity, elucidating its mechanism of action will be a critical area of research. For instance, if it shows anticancer properties, studies could investigate its ability to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways. The role of the nitro group in its biological activity could be explored through the synthesis and evaluation of the corresponding amino analogue. nih.gov
Computational studies, such as molecular docking, could be employed to predict potential biological targets and to understand the binding interactions at a molecular level. pensoft.net Mechanistic studies on related compounds, such as the 1,3-dipolar cycloadditions of nitropyridines, can provide insights into the reactivity and potential chemical transformations of this class of molecules. mdpi.com
Prospects for Novel Materials Science Applications
The unique molecular structure of this compound, featuring both electron-withdrawing (nitro) and electron-rich (pyridine and dione) components, suggests potential applications in materials science. The investigation of its photophysical properties, such as absorption and emission spectra, could reveal its potential as a fluorophore or a component in organic light-emitting diodes (OLEDs).
Furthermore, the presence of the pyridine moiety opens up possibilities for its use as a ligand in the formation of coordination complexes with various metal ions. These complexes could exhibit interesting magnetic, optical, or catalytic properties. The field of perfluoropyridine chemistry highlights how functionalized pyridines can be utilized in the development of advanced polymers and network materials. mdpi.com
Interdisciplinary Research Opportunities
The study of this compound presents numerous opportunities for interdisciplinary collaboration. Synthetic chemists will be needed to devise efficient routes to the molecule and its analogs. Biologists and pharmacologists will be essential for evaluating its biological activities and elucidating its mechanisms of action. Computational chemists can provide theoretical insights into its properties and interactions with biological targets. Materials scientists can explore its potential in the development of novel functional materials. This collaborative approach will be key to unlocking the full scientific potential of this intriguing, yet underexplored, chemical compound.
Q & A
Q. Key Factors for Yield Optimization :
| Parameter | Conventional Method | Catalytic Method |
|---|---|---|
| Temperature | 80–100°C | 50–70°C |
| Reaction Time | 24–48 hours | 6–12 hours |
| Catalyst Load | N/A | 5–10 mol% |
| Yield Range | 50–65% | 75–90% |
How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and nitro-group-induced deshielding. Resolve splitting patterns to confirm substitution positions.
- ¹³C NMR : Pyridine carbons appear at δ 120–150 ppm; nitro groups shift adjacent carbons upfield by 5–10 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 259.06 for C₁₂H₈N₃O₃⁺) and detects fragmentation patterns indicative of nitro-group loss .
Methodological Tip : Cross-validate with X-ray crystallography if single crystals are obtainable.
What strategies are effective in resolving contradictory data between computational models and experimental results for nitro-substituted pyridine derivatives?
Q. Advanced Research Focus
- Density Functional Theory (DFT) Calibration : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed nitro-group electronic effects .
- Revisiting Reaction Mechanisms : For discrepancies in regioselectivity, perform kinetic isotope effect (KIE) studies or isotopic labeling to trace nitro-group orientation during synthesis .
Example : If computational models predict nitration at the 4-position but experiments show 5-position dominance, evaluate solvent polarity’s role using a dielectric continuum model (e.g., COSMO-RS) .
How do electronic effects of the nitro group influence the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Focus
The nitro group is a strong electron-withdrawing meta-director, but steric hindrance from the pyridine ring can alter reactivity:
- Electrophilic Aromatic Substitution (EAS) : Nitro groups deactivate the ring, favoring reactions at the 3- or 5-positions. For bromination, use FeBr₃ as a catalyst in dichloromethane at 0°C to minimize polysubstitution .
- Nucleophilic Attack : In basic conditions, the nitro group enhances susceptibility to nucleophilic substitution at the 2-position. For example, reaction with ethoxide ions produces 2-ethoxy derivatives (yield: 70–80%) .
Experimental Design : Use Hammett σ constants to predict substituent effects. Compare with kinetic data from stopped-flow UV-Vis spectroscopy .
What methodologies are recommended for introducing additional functional groups to the pyridine ring without compromising the nitro substituent?
Q. Advanced Research Focus
- Protection-Deprotection Strategies :
- Silylation : Protect the nitro group using tert-butyldimethylsilyl (TBDMS) chloride before alkylation or acylation. Deprotect with tetrabutylammonium fluoride (TBAF) .
- Reductive Methods : Use H₂/Pd-C in ethanol to selectively reduce other functional groups (e.g., ketones) while preserving the nitro group .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis introduces aryl groups at the 4-position (yield: 60–75%) .
Critical Analysis : Monitor reaction progress via TLC with UV detection at 254 nm to ensure nitro-group stability.
How can researchers address low reproducibility in the synthesis of this compound across different laboratories?
Q. Advanced Research Focus
- Standardized Protocols : Specify solvent purity (e.g., anhydrous DMF), catalyst activation steps (e.g., Fe₂O₃@SiO₂/In₂O₃ calcined at 400°C), and moisture-free conditions .
- Interlaboratory Studies : Share kinetic data (e.g., Arrhenius plots) and raw spectral files to identify variables like trace metal contaminants .
Data Contradiction Resolution : Use Bayesian statistical models to quantify uncertainty in reaction parameters and refine synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
